Tert-butyl cyclopentylalaninate
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Overview
Description
- Tert-butyl cyclopentylalaninate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol .
- It belongs to the class of amino acid derivatives and contains an alanine moiety (an α-amino acid) linked to a cyclopentyl ring via an ester linkage.
- The tert-butyl group (1,1-dimethylethyl) is attached to the nitrogen atom of the alanine side chain.
Preparation Methods
- Unfortunately, specific synthetic routes for tert-butyl cyclopentylalaninate are not widely documented in the literature. it can likely be synthesized through esterification of cyclopentylalanine with tert-butanol in the presence of an acid catalyst.
- Industrial production methods may involve large-scale esterification processes, but detailed information is scarce.
Chemical Reactions Analysis
- Tert-butyl cyclopentylalaninate can participate in various chemical reactions:
- Ester hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate cyclopentylalanine and tert-butanol.
- Amidation: Reaction with ammonia or primary amines can yield the corresponding amide.
- Common reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Tert-butyl cyclopentylalaninate may serve as a building block in organic synthesis, especially for designing novel peptidomimetics.
Biology: It could be used in studies related to amino acid metabolism, protein folding, or enzyme-substrate interactions.
Medicine: Although no direct medical applications are reported, understanding its properties may contribute to drug design.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- The compound’s mechanism of action remains speculative due to the lack of specific studies.
- It may interact with cellular receptors, enzymes, or transporters, affecting biological processes.
Comparison with Similar Compounds
- Unfortunately, there are no direct analogs or closely related compounds documented in the literature.
- Researchers may explore similar structures (e.g., other amino acid derivatives) for comparative studies.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C12H23NO2/c1-9(11(14)15-12(2,3)4)13-10-7-5-6-8-10/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
PQNLBTPEOXGECN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC1CCCC1 |
Origin of Product |
United States |
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